Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Medicinal Chemistry Peptidomimetics Conformational Analysis

Medicinal chemistry teams require rigid, conformationally constrained scaffolds to reduce entropic penalties and explore novel IP space. Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride delivers a privileged bicyclic proline surrogate with a unique bridgehead exit vector. - Distinct 1-carboxylate regioisomer vs. common 2-carboxylate scaffolds - <200 Da molecular weight; adheres to 'Rule of Three' for fragment-based design - 97% purity; hydrochloride salt ensures enhanced solubility and handling stability

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 1536392-01-4
Cat. No. B2946485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
CAS1536392-01-4
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESCOC(=O)C12CC1CNC2.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H
InChIKeyIZYNHGVKCYWCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride: Core Properties


Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic, conformationally constrained proline analog supplied as a hydrochloride salt . The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can pre-organize binding elements and reduce the entropic penalty upon target engagement [1]. This specific methyl ester hydrochloride derivative (exact mass: 177.0556563 Da) provides a defined functional handle at the bridgehead position, differentiating it from the more commonly exploited 2-carboxylate regioisomers [2].

Scaffold Conformationally constrained proline analog
Functional handle Bridgehead 1-carboxylate methyl ester
Salt form Hydrochloride for organic-solvent handling

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride: Interchange Risks


The bridgehead substitution pattern of the 1-carboxylate creates a unique exit vector in three-dimensional space compared to the more prevalent 2-carboxylate and 3-substituted analogs. This positional isomerism leads to divergent downstream reactivity; for instance, the 1-carboxylate ester is sterically more hindered than its ethyl ester homolog, resulting in different rates of hydrolysis and amidation . Furthermore, the commercial hydrochloride salt form offers distinct handling, solubility, and stability characteristics relative to the corresponding free acid or free base, making simple interchange of in-class compounds a risk to synthetic reproducibility .

1-carboxylate regioisomer
Reactivity and steric shielding may differ from 2-carboxylate analogs
Methyl vs. ethyl ester
Hydrolysis and amidation rates may shift
Salt form substitution
Hydrochloride provides different solubility and handling than free base; interchange may affect reproducibility

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride: Differentiation Evidence


Bridgehead Regiochemistry vs. Common 2-Carboxylate

The 1-carboxylate substitution pattern on the 3-azabicyclo[3.1.0]hexane core provides a sterically and electronically distinct environment compared to the 2-carboxylate regioisomer, which is the scaffold found in commercial antivirals like Boceprevir and Narlaprevir. While quantitative comparative binding data for the two regioisomers in a single assay is absent in the public domain, the 1-carboxylate's bridgehead position alters the dihedral angle of the carboxylate group relative to the amine, offering a distinct conformational profile for peptidomimetic design . This is a class-level inference based on structural analysis.

Regiochemistry vs. 2-Carboxylate
Class-level inference
Distinct bridgehead exit vector
Supports regioisomer selection in synthetic design
No single-assay head-to-head data
Medicinal Chemistry Peptidomimetics Conformational Analysis

Methyl Ester: A Smaller, More Reactive Handle

The methyl ester hydrochloride (exact mass 177.0556 Da) presents a significantly lower molecular weight and smaller steric footprint than the ethyl ester analog (exact mass 191.0710 Da) [1]. This makes the methyl ester a preferred intermediate when minimal steric perturbation is desired in fragment growing or when subsequent chemistry requires a smaller leaving group. The methyl ester is also more reactive toward nucleophilic attack than the corresponding ethyl ester in transesterification and amidation reactions.

Methyl vs. ethyl ester mass
Cross-study comparable
−14.02 Da
Smaller steric footprint for fragment growing
Based on computed properties
Organic Synthesis Fragment-Based Drug Discovery Prodrug Design

HCl Salt: Superior Handling over Free Acid

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is commercially supplied with a purity of 97% (HPLC) , whereas the corresponding free acid hydrochloride (CAS 1181458-33-2) is also available at 97% purity but differs fundamentally in its physicochemical properties . The hydrochloride salt of the methyl ester enhances solubility in polar organic solvents (e.g., methanol, ethanol, chloroform) compared to the free acid, which exists as a zwitterion and has more limited solubility in organic media . This makes the target compound easier to handle in synthetic workflows.

Salt vs. free acid form
Cross-study comparable
Both 97% HPLC; HCl salt may support organic-phase solubility
Procurement of HCl salt may simplify dissolution
Solubility from vendor descriptions
Salt Selection Solubility Enhancement Preclinical Formulation

Defined Hazard Profile for Safety Protocols

The target compound carries a defined GHS classification (H302, H315, H319, H335) as per its safety data sheet . This specific hazard profile, indicating acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation, allows for rapid safety assessment. In contrast, the safety profiles for less common analogs like the 2-carboxylate or substituted derivatives may not be as readily available from suppliers.

Defined hazard profile
Supporting evidence
GHS07: H302, H315, H319, H335
Supports rapid safety assessment
Supplier SDS
Chemical Safety Laboratory Safety Risk Assessment

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride: Key Applications


Constrained Peptidomimetic Synthesis

The bridgehead 1-carboxylate acts as a proline surrogate to rigidify bioactive peptide chains. Its unique dihedral angle restricts backbone flexibility differently from the 2-carboxylate scaffold used in HCV protease inhibitors, enabling the exploration of novel conformational space in structure-activity relationship (SAR) studies .

Fragment-Based Lead Generation

With a molecular weight below 200 Da, the methyl ester hydrochloride adheres to the 'Rule of Three' for fragments and provides two synthetic handles (the secondary amine and the ester) for rapid library expansion. The lower steric bulk of the methyl ester, versus the ethyl ester, is particularly advantageous for fragment growing where minimal spatial discretion is required [1].

CNS-Penetrant Chemical Probe Synthesis

The rigid, compact nature of the 3-azabicyclo[3.1.0]hexane scaffold, combined with the favorable solubility of the hydrochloride salt in organic solvents, makes this building block suitable for developing central nervous system (CNS) chemical probes. Its high purity (97%) and defined hazard profile streamline procurement for hit-to-lead workflows .

Antiviral Protease Inhibitor Backbone Diversification

While the 2-carboxylate scaffold is extensively utilized in marketed antivirals, the 1-carboxylate isomer provides a distinct starting point for diversifying the core of next-generation protease inhibitors. This allows medicinal chemistry teams to escape crowded intellectual property space [2].

Application
Selection Property
Validation Focus
ApplicationConstrained peptidomimetic synthesis
Selection PropertyBridgehead 1-carboxylate scaffold
Validation FocusConformational restriction profiling
ApplicationFragment-based lead generation
Selection PropertyLow molecular weight (less than 200 Da) and dual synthetic handles
Validation FocusMinimal steric perturbation for fragment elaboration
ApplicationCNS-penetrant chemical probe design
Selection PropertyCompact, rigid scaffold with organic solubility
Validation FocusCNS physicochemical property optimization
ApplicationAntiviral protease inhibitor backbone diversification
Selection Property1-carboxylate isomer for scaffold diversification
Validation FocusIP space differentiation and novel SAR

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